molecular formula C16H12O3 B11639833 3-(4-Methoxyphenyl)-1h-isochromen-1-one CAS No. 29910-92-7

3-(4-Methoxyphenyl)-1h-isochromen-1-one

Cat. No.: B11639833
CAS No.: 29910-92-7
M. Wt: 252.26 g/mol
InChI Key: LCTOHXUIVJEHSV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1h-isochromen-1-one is an organic compound that belongs to the class of isochromenones It is characterized by the presence of a methoxyphenyl group attached to the isochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1h-isochromen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and phthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1h-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1h-isochromen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 4-Methoxyamphetamine
  • Thiophene derivatives

Uniqueness

3-(4-Methoxyphenyl)-1h-isochromen-1-one is unique due to its specific structural features and the presence of the isochromenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

29910-92-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)isochromen-1-one

InChI

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(17)19-15/h2-10H,1H3

InChI Key

LCTOHXUIVJEHSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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